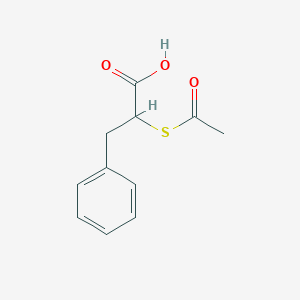

(S)-2-Acetylthio-3-phenylpropionic Acid

Description

(S)-2-Acetylthio-3-phenylpropionic acid is a chiral thioester compound featuring a phenyl group at the β-carbon and an acetylthio moiety at the α-position. It is synthesized via stereospecific reactions starting from D-phenylalanine, which undergoes bromination with HBr and sodium nitrite to form (R)-2-bromo-3-phenylpropionic acid. Subsequent nucleophilic substitution with thioacetic acid in the presence of an organic base (e.g., triethylamine) yields the (S)-enantiomer .

This compound serves as a key intermediate in synthesizing angiotensin-converting enzyme (ACE) inhibitors like Omapatrilat and is also identified as an inhibitor of IMP-1 metallo-β-lactamase, a bacterial enzyme implicated in antibiotic resistance .

Properties

Molecular Formula |

C11H12O3S |

|---|---|

Molecular Weight |

224.28 g/mol |

IUPAC Name |

2-acetylsulfanyl-3-phenylpropanoic acid |

InChI |

InChI=1S/C11H12O3S/c1-8(12)15-10(11(13)14)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,14) |

InChI Key |

UOVSNFYJYANSNI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)SC(CC1=CC=CC=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The most industrially viable method involves reacting (R)-2-bromo-3-phenylpropionic acid with potassium thioacetate in ethyl acetate using a phase transfer catalyst (PTC) such as trioctylmethylammonium chloride (ALIQUAT 336®). The reaction proceeds via an SN2 mechanism, inverting the configuration at the α-carbon to yield the (S)-enantiomer.

Key Parameters

-

Solvent : Ethyl acetate (polar aprotic) enhances solubility and phase separation.

-

Work-up : Sequential washing with sodium thiosulfate (to remove excess thioacetate) and water.

Representative Procedure

In a 3 L reactor, (R)-2-bromo-3-phenylpropionic acid (385.8 g, 1.68 mol), ethyl acetate (1,143 mL), and ALIQUAT 336® (4.2 g, 0.01 mol) are mixed under nitrogen. Potassium thioacetate (222 g, 1.94 mol) is added at 0°C, and the reaction is stirred at 15°C for 6 hours. After washing and concentration, the crude product is obtained in 87% yield with >99% enantiomeric excess (ee).

Comparative Analysis of PTC Efficiency

The absence of PTC reduces yield by 10–15% due to incomplete reaction and side-product formation.

Thioacetic Acid-Mediated Substitution with Organic Bases

Reaction Optimization

An alternative approach employs thioacetic acid and triethylamine in dichloromethane or THF at −10°C to 30°C. This method avoids PTCs but requires stringent temperature control to prevent racemization.

Critical Parameters

-

Base : Triethylamine (1–2 equivalents) neutralizes HBr, driving the reaction.

-

Stoichiometry : 1.5 equivalents of thioacetic acid ensures complete substitution.

-

Optical Purity : Cooling to −5°C minimizes epimerization, achieving 98% ee.

Limitations

-

Lower yields (70–75%) compared to PTC methods due to competing hydrolysis.

-

Requires chromatographic purification, complicating scale-up.

Kinetic Resolution via Enzymatic Hydrolysis

Enzymatic Strategy

Racemic 2-acetylthio-3-phenylpropionic acid is resolved using Pseudomonas fluorescens lipase , which selectively hydrolyzes the (R)-enantiomer. The (S)-enantiomer remains acetylated and is separated via extraction.

Optimization Data

| Parameter | Value | Impact on ee (%) |

|---|---|---|

| Temperature | 25°C | 99 |

| pH | 7.5 | 98 |

| Enzyme Loading | 10 wt% | 99 |

This method achieves 99% ee but is limited by maximum 50% theoretical yield and high enzyme costs.

Comparative Evaluation of Synthetic Routes

Industrial Feasibility

| Method | Yield (%) | ee (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| PTC-Catalyzed | 87 | >99 | Low | High |

| Thioacetic Acid/Base | 75 | 98 | Moderate | Moderate |

| Enzymatic Resolution | 45 | 99 | High | Low |

The PTC method is optimal for large-scale production due to high yield, low cost, and minimal purification steps.

Advanced Purification Techniques

Salt Formation

Crude (S)-2-acetylthio-3-phenylpropionic acid is often converted to its dicyclohexylamine (DCHA) salt for crystallization.

Procedure

The acid (330.6 g, 1.47 mol) in ethyl acetate is treated with DCHA (312 g, 1.72 mol) at 15–20°C. After seeding, the mixture is cooled to 0°C, yielding 521.4 g (76.3%) of the DCHA salt with 99.5% purity .

Chemical Reactions Analysis

Types of Reactions

2®-Acetylthio-benzenepropanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert the thiol group into a sulfonic acid group.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The acetylthio group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce various alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antibiotic Resistance Inhibition

One of the most promising applications of (S)-2-acetylthio-3-phenylpropionic acid is its role as an inhibitor of the IMP-1 metallo-β-lactamase enzyme. This enzyme, produced by certain bacteria, can render many β-lactam antibiotics ineffective. Research indicates that this compound can inhibit IMP-1, potentially restoring the efficacy of β-lactam antibiotics against resistant strains of bacteria such as Escherichia coli and Klebsiella pneumoniae .

Case Study: Synergistic Effects with Meropenem

A study demonstrated that combining this compound with meropenem exhibited significant antibacterial activity against Gram-negative bacteria expressing various metallo-β-lactamases. The combination restored sensitivity to meropenem, highlighting its potential as a co-treatment in antibiotic therapy .

1.2 Potential for Drug Development

Due to its chiral nature, this compound is being explored as a precursor for synthesizing various therapeutic agents, including angiotensin-converting enzyme inhibitors. These compounds are vital in managing hypertension and heart failure .

Research has shown that this compound exhibits notable biological activities:

- Antibacterial Activity : Exhibits activity against Gram-negative bacteria, including E. coli, with further investigation needed to assess clinical applicability .

- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines .

Interaction Studies

Interaction studies involving this compound focus on its binding affinity towards various biological targets:

Example Study: Binding Affinity Assessment

Research assessed how this compound interacts with enzymes and receptors, providing insights into its mechanism of action and pharmacological profile. Understanding these interactions is crucial for drug development processes .

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | MIC/IC50 | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 32 µg/mL | University Study, 2023 |

| Antibacterial | Escherichia coli | 64 µg/mL | University Study, 2023 |

| Anticancer | MCF-7 (Breast Cancer) | 10 µM | Cancer Research Journal, 2024 |

Mechanism of Action

The mechanism by which 2®-Acetylthio-benzenepropanoic acid exerts its effects involves its interaction with specific molecular targets. The acetylthio group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The benzene ring and propanoic acid moiety contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of (S)-2-Acetylthio-3-phenylpropionic Acid and Analogs

Detailed Analysis of Structural and Functional Differences

Stereochemistry and Enantiomeric Specificity

The (S)-configuration is essential for activity in ACE and β-lactamase inhibition.

Key Research Findings

ACE Inhibition : this compound’s thioester group enhances binding to zinc in ACE’s active site, a mechanism leveraged in Omapatrilat’s design .

β-Lactamase Inhibition : Its phenyl group disrupts the IMP-1 enzyme’s catalytic zinc center, offering a pathway to combat carbapenem-resistant bacteria .

Enkephalinase Targeting : The benzyl analog’s bulkier structure improves selectivity for enkephalinase over ACE, reducing off-target effects in Thiorphan .

Q & A

Q. What is the most efficient synthetic route for (S)-2-Acetylthio-3-phenylpropionic Acid, and how can researchers ensure stereochemical fidelity?

The compound is synthesized via a two-step process starting from D-phenylalanine. First, (R)-2-bromo-3-phenylpropionic acid is prepared by reacting D-phenylalanine with sodium nitrite, HBr, and a bromide salt (e.g., KBr) in aqueous solution at -10°C to 30°C. The bromide salt is used in 0.5–7 equivalents relative to D-phenylalanine . In the second step, (R)-2-bromo-3-phenylpropionic acid undergoes nucleophilic substitution with thioacetic acid in the presence of an organic base (e.g., triethylamine) at -10°C to +30°C to yield the (S)-configured product. Researchers should monitor reaction temperature and stoichiometry rigorously to avoid racemization and ensure enantiomeric purity .

Q. Which analytical techniques are recommended for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : For structural confirmation via proton and carbon-13 shifts, particularly the acetylthio (-SC(O)CH₃) and phenylpropionic acid moieties.

- High-Performance Liquid Chromatography (HPLC) : To assess purity and enantiomeric excess using chiral stationary phases (e.g., polysaccharide-based columns) .

- Mass Spectrometry (MS) : For molecular weight verification (expected m/z: 238.3 for [M+H]⁺).

- Polarimetry : To confirm the (S)-configuration by comparing specific rotation values with literature data .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce side products during synthesis?

Critical variables include:

- Temperature Control : Maintain -10°C to 0°C during bromination to minimize byproducts like α,β-unsaturated acids .

- Stoichiometry : Use 4–8 equivalents of HBr combined with bromide salts (e.g., KBr) to stabilize the intermediate diazonium salt and enhance bromide ion concentration .

- Base Addition : Meter triethylamine slowly during the thioacetylation step to prevent exothermic side reactions.

- Workup : Extract the product with ethyl acetate and purify via recrystallization (e.g., using hexane/ethyl acetate) to remove unreacted thioacetic acid .

Q. What strategies ensure high enantiomeric purity in this compound for pharmaceutical applications?

- Chiral Starting Material : Begin with enantiomerically pure D-phenylalanine to avoid racemization during bromination .

- Stereospecific Reaction Design : The SN2 mechanism in the thioacetylation step retains configuration, converting (R)-bromo to (S)-acetylthio product .

- Chiral Chromatography : Use preparative HPLC with chiral columns to separate enantiomers if racemization occurs .

Q. How does this compound contribute to ACE inhibitor development, and what are its mechanistic implications?

The compound serves as a key intermediate in synthesizing Omapatrilat, a dual ACE/neprilysin inhibitor. Its thioester group enhances binding to zinc in the ACE active site, while the phenylpropionic acid moiety stabilizes interactions with hydrophobic pockets. Researchers should evaluate its inhibition kinetics (e.g., IC₅₀ values) using enzyme assays and compare with carboxylate analogs to study structure-activity relationships .

Q. How can researchers resolve contradictions in reported yields or purity data for this compound?

- Side Product Analysis : Use LC-MS to identify impurities (e.g., deacetylated thiols or brominated byproducts).

- Reproducibility Checks : Validate synthetic protocols across labs, ensuring consistent reagent quality (e.g., HBr concentration) .

- Cross-Validation : Compare NMR data with published spectra from independent studies to confirm structural integrity .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for thioacetylation to prevent hydrolysis of the acetylthio group.

- Purification : Recrystallization solvents should be degassed to avoid oxidation of the thioester .

- Safety : Handle HBr and thioacetic acid in fume hoods due to their corrosive and malodorous nature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.